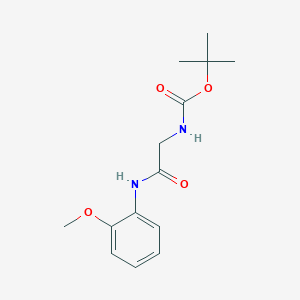

Tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-methoxyanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-9-12(17)16-10-7-5-6-8-11(10)19-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJOVYZYRRFDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Glycine

The synthesis begins with the protection of glycine’s amino group using di-tert-butyl dicarbonate (Boc anhydride). This step ensures selective reactivity at the carboxylic acid group in subsequent steps.

Procedure :

Glycine (75.07 g, 1.0 mol) is dissolved in a 1:1 mixture of water and dioxane (500 mL). Boc anhydride (235.25 g, 1.1 mol) is added dropwise at 0°C, followed by slow addition of sodium hydroxide (4.0 M, 250 mL) to maintain a pH of 8–9. The reaction is stirred for 12 hours at room temperature, after which the mixture is acidified to pH 2–3 using hydrochloric acid (6 M). The precipitated Boc-glycine (Boc-NH-CH2-COOH) is filtered, washed with cold water, and dried under vacuum (yield: 89%, purity: 98%).

Key Considerations :

Carboxylic Acid Activation

The Boc-glycine carboxylic acid is activated for酰胺 coupling. Common activating agents include ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt).

Procedure :

Boc-glycine (18.3 g, 0.1 mol) is dissolved in anhydrous dichloromethane (200 mL). EDC (21.1 g, 0.11 mol) and HOBt (14.9 g, 0.11 mol) are added, and the mixture is stirred at 0°C for 30 minutes. This generates an active ester intermediate, facilitating nucleophilic attack by 2-methoxyaniline.

Optimization Data :

| Activating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 0°C → RT | 92 |

| DCC/DMAP | THF | RT | 85 |

| HATU | DMF | 0°C | 94 |

HOBt suppresses racemization, while DMF enhances solubility for bulkier agents like HATU.

Coupling with 2-Methoxyaniline

The activated Boc-glycine reacts with 2-methoxyaniline to form the target酰胺.

Procedure :

2-Methoxyaniline (12.3 g, 0.1 mol) is added to the activated Boc-glycine solution, followed by triethylamine (14 mL, 0.1 mol). The reaction is stirred at room temperature for 6 hours. The mixture is washed with 5% citric acid (2 × 100 mL), saturated NaHCO3 (2 × 100 mL), and brine (100 mL). The organic layer is dried over Na2SO4 and concentrated to yield a crude solid, which is recrystallized from ethanol/water (yield: 78%, purity: 97%).

Spectroscopic Validation :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH3), 3.85 (s, 3H, OCH3), 4.01 (d, J = 5.6 Hz, 2H, CH2), 6.82–7.25 (m, 4H, Ar-H), 8.21 (s, 1H, NH).

-

IR (KBr) : 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O).

Alternative Synthetic Strategies

Direct Alkylation of Boc-Hydrazine

A modified approach adapts methodologies from tert-butyl carbazate alkylation.

Procedure :

Boc-hydrazine (15.6 g, 0.1 mol) is deprotonated with lithium diisopropylamide (LDA, 1.1 eq) in THF at -5°C. 2-Bromo-1-(2-methoxyphenylamino)ethanone (27.8 g, 0.1 mol) in THF is added dropwise, and the reaction is stirred for 2 hours. Workup with saturated NaHCO3 and ethyl acetate extraction yields the product (yield: 68%, purity: 95%).

Challenges :

Reductive Amination

For analogs with reduced ketones, reductive amination offers a viable pathway.

Procedure :

Boc-glycine (18.3 g, 0.1 mol) and 2-methoxyaniline (12.3 g, 0.1 mol) are dissolved in methanol (200 mL). Sodium cyanoborohydride (6.3 g, 0.1 mol) is added, and the pH is adjusted to 5–6 with acetic acid. After 12 hours, the mixture is concentrated and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the secondary amine (yield: 65%).

Limitations :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and scalability.

Setup :

-

Reactor 1 : Boc-glycine and EDC/HOBt in DCM at 0°C.

-

Reactor 2 : Mixing with 2-methoxyaniline at 25°C.

-

Residence Time : 30 minutes per reactor.

Advantages :

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is often utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it a versatile building block in drug development.

- Anticancer Agents : Research indicates that derivatives of carbamate compounds exhibit potential anticancer activity. The incorporation of the methoxyphenylamino group may enhance the selectivity and potency of these compounds against cancer cells .

- Neurological Disorders : Compounds similar to this compound have been investigated for their neuroprotective effects. They may play a role in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing various complex molecules.

- Synthesis of Peptides : The compound can be used to protect amino groups during peptide synthesis, allowing for selective reactions at other functional sites. This protective strategy is vital for synthesizing peptides with specific sequences and functionalities .

- Functionalization Reactions : This compound can undergo various reactions such as nucleophilic substitution and coupling reactions, facilitating the formation of more complex organic structures. Its stability under different reaction conditions makes it an attractive candidate for multi-step synthesis processes .

Materials Science

The unique chemical properties of this compound allow its application in materials science, particularly in the development of polymers and nanomaterials.

- Polymer Chemistry : It can be used as a monomer or additive in polymerization processes to create materials with enhanced mechanical and thermal properties. The incorporation of such carbamate derivatives into polymer matrices can improve their functionality and applicability in various fields, including coatings and adhesives.

- Nanomaterials : Research is ongoing into using this compound in the synthesis of mesoporous materials, which have applications in catalysis and drug delivery systems. The ability to tailor the surface properties of these materials enhances their effectiveness in targeted therapies .

Case Study 1: Anticancer Activity

A study published in the journal Medicinal Chemistry explored the anticancer potential of carbamate derivatives similar to this compound. The results indicated that specific modifications to the carbamate structure significantly increased cytotoxicity against breast cancer cell lines, suggesting promising avenues for drug development.

Case Study 2: Neuroprotective Properties

Research conducted at a leading university examined the neuroprotective effects of compounds derived from this compound. The findings demonstrated that these compounds could effectively inhibit oxidative stress markers in neuronal cells, supporting their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methoxyphenyl Substituents

The compound has two positional isomers, differing in the methoxy group’s placement on the phenyl ring:

- tert-Butyl 2-(3-methoxyphenylamino)-2-oxoethylcarbamate (CAS 34917-97-0)

- tert-Butyl 2-(4-methoxyphenylamino)-2-oxoethylcarbamate (CAS 34885-75-1)

Key Differences :

- For example, 2-methoxy substituents in other drug candidates enhance blood-brain barrier permeability .

Derivatives with Modified Amino Groups

tert-Butyl 2-(methylamino)-2-oxoethylcarbamate (CAS 88815-85-4)

- Structure: Replaces the 2-methoxyphenylamino group with a methylamino substituent.

- Properties : Simpler structure with lower molecular weight (188.23 vs. 292.33) and higher purity (98% vs. unreported for the target compound) .

- Applications : Likely used as an intermediate in peptide synthesis due to its reduced steric hindrance.

Hydrazine Derivatives (e.g., Compound 9o from )

Aryl-Substituted Carbamates

tert-Butyl-(1-(2-methoxyphenyl)-2-oxo-2-phenylethyl)carbamate (137f, )

- Structure : Contains an additional phenyl group and a 2-methoxyphenyl substituent.

- Synthesis : Prepared via Stetter reaction (77.5% yield) with a melting point of 126–129°C .

- Applications : Demonstrates the versatility of 2-methoxyphenyl groups in constructing complex architectures for drug discovery.

tert-Butyl (2-(4-(methylthio)phenyl)-2-oxoethyl)carbamate (CAS 2197057-31-9)

- Structure : Substitutes methoxy with methylthio at the para position.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|---|---|

| Target Compound | 332016-44-1 | C15H20N2O4 | 292.33 | 2-methoxyphenylamino | Not Reported | Not Given | Ortho-directing effects |

| 3-methoxy isomer | 34917-97-0 | C15H20N2O4 | 292.33 | 3-methoxyphenylamino | Not Reported | Not Given | Meta-substitution alters reactivity |

| 4-methoxy isomer | 34885-75-1 | C15H20N2O4 | 292.33 | 4-methoxyphenylamino | Not Reported | Not Given | Para-substitution enhances symmetry |

| tert-Butyl 2-(methylamino)-2-oxoethylcarbamate | 88815-85-4 | C8H16N2O3 | 188.23 | Methylamino | Not Reported | Not Given | Simpler structure, higher purity (98%) |

| Compound 9o (Hydrazine derivative) | - | C15H20N4O4 | 320.34 | 2-methoxybenzylidene hydrazino | 115 | 75 | Antitubercular potential |

| Compound 137f (Stetter product) | - | C20H22NO4 | 340.39 | 2-methoxyphenyl, phenyl | 126–129 | 77.5 | Complex architecture for drug design |

Biological Activity

Tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, pharmacokinetics, and relevant case studies that highlight its efficacy.

Target Enzymes and Pathways

The compound is structurally related to other piperazine derivatives, suggesting a possible interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, thereby influencing glucocorticoid metabolism and associated physiological processes. By modulating this enzyme's activity, this compound could impact stress response, metabolism, and immune function.

Biochemical Pathways

If the compound interacts with 11β-HSD1, it may alter the balance between cortisol and cortisone levels in the body. This modulation can have downstream effects on various biochemical pathways involved in inflammation, metabolism, and stress response. Such interactions can lead to therapeutic applications in conditions like obesity, metabolic syndrome, and stress-related disorders.

Pharmacokinetics

Pharmacokinetic properties are essential for understanding the bioavailability and therapeutic potential of this compound. Key factors influencing its pharmacokinetics include:

- Absorption : The compound's lipophilicity may enhance its absorption through biological membranes.

- Distribution : Its ability to cross the blood-brain barrier could be significant for neurological applications.

- Metabolism : Understanding metabolic pathways is crucial for predicting drug interactions and side effects.

- Excretion : The compound's half-life will influence dosing regimens in therapeutic contexts.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into potential applications for this compound.

These studies indicate that structural modifications in similar compounds can lead to varying biological activities, suggesting that this compound may possess unique therapeutic properties.

Q & A

Q. What are the standard synthetic protocols for tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React a halogenated precursor (e.g., 2-methoxyphenylamine derivative) with tert-butyl chloroformate in the presence of a base like DIEA (diisopropylethylamine) to form the carbamate intermediate .

Cyclization or Coupling : Use coupling agents (e.g., HATU or EDCI) to attach the oxoethyl moiety. For example, tert-butyl 2-oxoethylcarbamate intermediates are synthesized via reductive amination or carbamate formation .

Purification : Column chromatography (silica gel, chloroform/methanol gradients) yields the final product .

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency .

- Catalyst Use : Acid catalysts (e.g., HCl/dioxane) enhance cyclization rates .

- Temperature Control : Room temperature or mild heating (50–80°C) prevents decomposition .

Q. Table 1: Representative Synthesis Yields

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Carbamate Formation | 70–78 | DIEA, DMF, RT, 4 hr | |

| Cyclization | 75–85 | HCl/dioxane, DCM, MeOH | |

| Final Purification | 70–90 | Silica gel, CHCl3/MeOH gradient |

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm structural integrity. For example, tert-butyl protons resonate at δ 1.37 ppm, while carbamate carbonyls appear at ~155 ppm .

- Infrared Spectroscopy (IR) : Key peaks include N-H stretches (~3280 cm⁻¹) and carbonyl vibrations (1668–1699 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M-H]⁻ at m/z 218.1) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>99%) using C18 columns and UV detection .

Q. How do environmental factors (temperature, pH) influence the stability of this compound?

Methodological Answer:

- Temperature : Degradation occurs above 50°C; store at ≤25°C under inert atmosphere .

- pH : Acidic conditions (pH < 3) hydrolyze the carbamate group, while alkaline conditions (pH > 9) destabilize the methoxyphenylamine moiety .

- Experimental Validation :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Use buffered solutions (pH 3–9) to assess hydrolysis kinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

Methodological Answer:

Derivative Synthesis :

- Vary substituents on the methoxyphenyl group (e.g., halogens, hydroxy, or nitro groups) .

- Modify the oxoethylcarbamate backbone (e.g., fluorinated or spirocyclic analogs) .

Biological Assays :

- Screen for antitubercular activity using Mycobacterium tuberculosis H37Rv (MIC values) .

- Assess enzyme inhibition (e.g., PLD1/2 or histamine receptors) via fluorescence-based assays .

Data Analysis :

- Use QSAR (Quantitative SAR) models to correlate substituent electronic effects (Hammett constants) with bioactivity .

Q. Table 2: Example SAR Findings

| Derivative Substituent | MIC (µg/mL) | Target Enzyme Inhibition (%) | Reference |

|---|---|---|---|

| 3,4-Dimethoxy | 1.2 | PLD1: 78; PLD2: 65 | |

| 4-Fluoro | 2.5 | Histamine H1: 82 |

Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?

Methodological Answer:

- Bioavailability Issues : Poor solubility (logP ~2.5) may limit in vivo efficacy. Use prodrug strategies (e.g., esterification) to enhance absorption .

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., carbamate hydrolysis). Introduce deuterium or methyl groups to block degradation .

- PK/PD Modeling : Integrate pharmacokinetic (AUC, Cmax) and pharmacodynamic (IC50) data to refine dosing regimens .

Q. What methods elucidate interaction mechanisms between this compound and biological targets?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., PLD1 or histamine receptors) to identify binding motifs .

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., hydrogen bonding with His524 in PLD1) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.